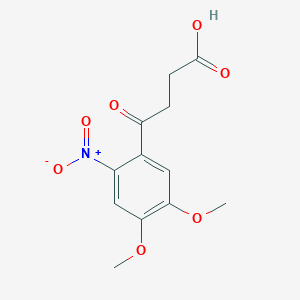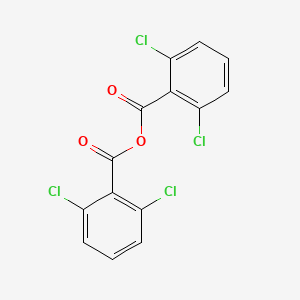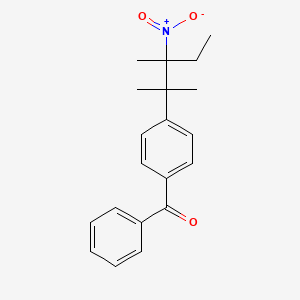![molecular formula C16H16N2O2 B11950678 N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE: is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.318 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in organic synthesis and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE can be synthesized through the condensation reaction between phenylacetic acid hydrazide and 2-methoxybenzaldehyde . The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces corresponding acids or oxidized derivatives.
Reduction: Forms amines or other reduced products.
Substitution: Results in substituted hydrazides or other derivatives.
Aplicaciones Científicas De Investigación
PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE can be compared with other similar compounds, such as:
Phenylacetic acid hydrazide: Similar structure but lacks the methoxybenzylidene group.
Benzhydrazide: Another hydrazide with different substituents.
Nicotinic hydrazide: A hydrazide with a pyridine ring instead of a benzene ring.
Uniqueness: PHENYLACETIC ACID (2-METHOXYBENZYLIDENE)HYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-10-6-5-9-14(15)12-17-18-16(19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+ |
Clave InChI |
RBQBQRZVSFKVJU-SFQUDFHCSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N/NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


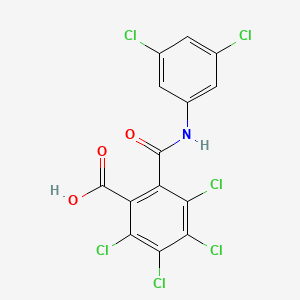
![Methanamine, N-[(3-methoxyphenyl)methylene]-](/img/structure/B11950599.png)

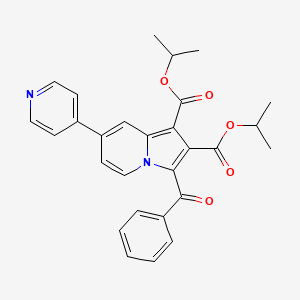


![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)

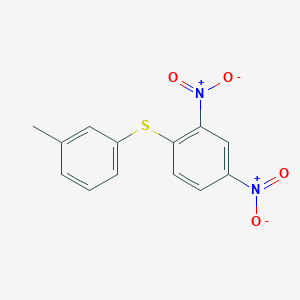

![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
